![molecular formula C6H4O3 B12318360 3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)
3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) is a copolymer formed by the alternating polymerization of ethylene and maleic anhydride. This compound is known for its unique properties, including excellent thermal stability, mechanical strength, and chemical resistance . It is widely used in various industrial applications, such as adhesives, coatings, and water purification systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) is typically synthesized through a free-radical polymerization process. The reaction involves the copolymerization of ethylene and maleic anhydride in the presence of a radical initiator, such as benzoyl peroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the alternating copolymer structure .
Industrial Production Methods
In industrial settings, the production of POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) involves large-scale polymerization reactors where ethylene and maleic anhydride are continuously fed into the system. The reaction is catalyzed by radical initiators, and the resulting copolymer is collected, purified, and processed into various forms, such as powders or granules .
Chemical Reactions Analysis
Types of Reactions
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) undergoes several types of chemical reactions, including:
Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acid groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Amidation: Involves the use of amines and a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Amidation: Amides.
Scientific Research Applications
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) involves its ability to form strong chemical bonds with various substrates. The anhydride groups can react with hydroxyl, amino, and other functional groups, leading to the formation of stable covalent bonds[5][5]. This property makes it an effective adhesive and coating material[5][5].
Comparison with Similar Compounds
Similar Compounds
POLY(METHYL VINYL ETHER-ALT-MALEIC ANHYDRIDE): Similar in structure but uses methyl vinyl ether instead of ethylene.
POLY(STYRENE-ALT-MALEIC ANHYDRIDE): Uses styrene instead of ethylene, resulting in different mechanical and chemical properties.
Uniqueness
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) is unique due to its combination of thermal stability, mechanical strength, and chemical resistance. Its ability to form strong covalent bonds with various substrates makes it highly versatile and suitable for a wide range of applications .
Properties
IUPAC Name |
3-oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESSCCPUQBUTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864158 |
Source


|
| Record name | 3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
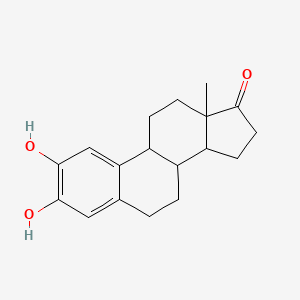
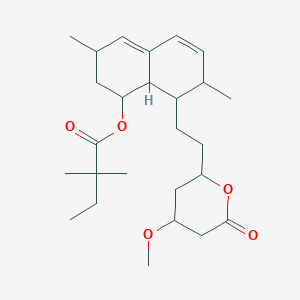
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
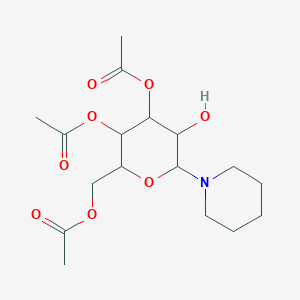
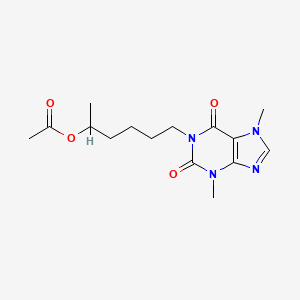
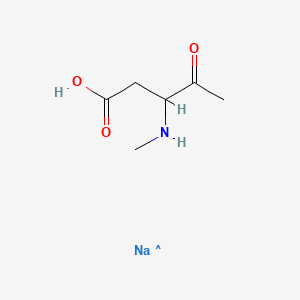
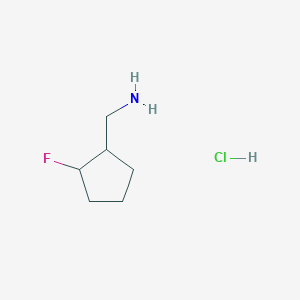
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

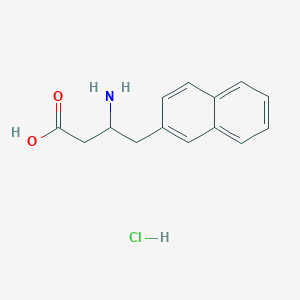
![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
